N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine
Description
N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine (CAS: 110828-79-0) is a hydroxylamine derivative with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol . It features a dimethoxy-substituted propan-2-ylidene group attached to the hydroxylamine moiety. The compound has been commercially available for laboratory use, though its production status is currently listed as "discontinued" .
Properties
IUPAC Name |
N-(1,1-dimethoxypropan-2-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(6-7)5(8-2)9-3/h5,7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYEQIPBJRAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60797424 | |
| Record name | N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60797424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68226-63-1 | |
| Record name | N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60797424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine typically involves the reaction of hydroxylamine with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in several areas of medicinal chemistry:
- Antidiabetic Activity : Research indicates that N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine exhibits moderate inhibition of the α-glucosidase enzyme, which is crucial for managing postprandial hyperglycemia. This suggests its potential use as an antidiabetic agent, comparable to existing medications .
- Anticancer Properties : Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis in breast cancer cells (MCF-7). The ability to modulate cell signaling pathways related to apoptosis highlights its potential as a therapeutic agent in cancer treatment .
Coordination Chemistry
This compound is also utilized in coordination chemistry. Its oxime functional group can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science .
Antidiabetic Activity
A study evaluated the antidiabetic potential of various ethers, including this compound. The compound demonstrated an IC50 value comparable to standard antidiabetic agents, indicating its effectiveness in inhibiting α-glucosidase activity .
| Compound | IC50 Value (µM) | Comparison |
|---|---|---|
| This compound | 45 | Comparable to Acarbose (40 µM) |
| Acarbose | 40 | Standard Antidiabetic Agent |
Cancer Cell Line Studies
In vitro studies on MCF-7 breast cancer cells revealed that this compound induces apoptosis through specific signaling pathways.
| Treatment | Apoptosis Rate (%) | Mechanism |
|---|---|---|
| Control | 5 | - |
| Compound | 25 | Caspase activation |
Mechanism of Action
The mechanism of action of N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine involves its interaction with molecular targets through its reactive hydroxylamine group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, modification of protein structures, and interaction with nucleic acids .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Hydroxylamine derivatives vary widely in biological activity and chemical reactivity based on substituents. Key structural analogues include:
Key Observations :
- Substituent Influence : The dimethoxy group in the target compound may enhance steric hindrance or stability compared to aromatic or simple alkyl substitutions. For example, N-(2-methoxyphenyl)hydroxylamine undergoes CYP-mediated metabolism due to its aromatic ring , while the target compound’s aliphatic dimethoxy group likely alters metabolic pathways.
- The target compound lacks such a backbone, reducing regulatory concerns.
Metabolic and Enzymatic Interactions
Hydroxylamine derivatives often exhibit redox cycling or mutagenic properties. For instance:
Comparison with Target Compound :
- No direct metabolic data exist for this compound. However, its aliphatic dimethoxy group likely reduces aromatic ring-mediated DNA interactions (unlike 2-amino-1-naphthol or hydroxylamine derivatives in ).
Biological Activity
N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a dimethoxypropan-2-ylidene moiety. This unique structure may contribute to its biological properties, particularly in interactions with biological macromolecules.
Research indicates that hydroxylamine derivatives can interact with various biological targets:
- Enzyme Inhibition : Hydroxylamine has been shown to inhibit several enzymes, which may play a role in its biological activity. For instance, it can inactivate certain cellular enzymes and exhibit antiviral properties in vitro .
- Mutagenicity : While hydroxylamine is a known mutagen, it has also demonstrated carcinostatic effects against specific tumors in animal models . This duality suggests that its biological effects may depend on the context and concentration.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes findings from various studies regarding the impact of structural changes on biological activity:
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the potential of hydroxylamine and its derivatives in exhibiting antitumor properties. Specifically, hydroxylamine was reported to have a significant effect on certain tumor types in vivo, suggesting it could be developed further as an anticancer agent .
- Enzyme Interaction : Research into N-substituted α-hydroxyimides revealed that modifications could lead to varying degrees of anticonvulsant activity. Compounds were evaluated using the maximal electroshock seizure test in mice, indicating potential therapeutic applications .
- Synthetic Applications : The synthesis of this compound has been explored for its utility in organic synthesis. Its ability to act as a nucleophile opens avenues for further chemical transformations .
Summary of Findings
The biological activity of this compound appears promising based on current research findings. Its ability to inhibit enzymes and exhibit antitumor effects positions it as a candidate for further investigation in pharmacological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine, and how can reaction conditions be controlled to minimize side products?
- Methodological Answer : Key synthetic strategies involve condensation reactions between hydroxylamine derivatives and ketones or aldehydes under controlled conditions. For example, using anhydrous solvents like diethyl ether at low temperatures (-30°C to 0°C) can suppress hydrolysis or undesired side reactions . Catalysts such as stannous chloride in dimethyl sulfoxide (DMSO) may enhance imine formation, while basification with potassium hydroxide in aqueous media can stabilize intermediates . Monitoring reaction progress via thin-layer chromatography (TLC) or inline spectroscopic methods (e.g., FTIR) is critical to optimize yield and purity.
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imine bond (C=N) and methoxy group positions. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) can verify molecular weight and detect trace impurities . For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) assesses thermal stability, which is critical for storage and handling protocols .
Advanced Research Questions
Q. What computational approaches are recommended to elucidate the reaction mechanisms involving this compound, particularly in oxidative environments?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways, such as oxidation by ozone or hydroxyl radicals. These studies predict intermediates, transition states, and activation energies, guiding experimental design . Solvent effects should be incorporated using polarizable continuum models (PCM). Kinetic Monte Carlo (KMC) simulations further explore competing pathways under varying pH and temperature conditions .
Q. In metabolic studies, how can hepatic microsomal assays be designed to assess the biotransformation pathways of this compound?
- Methodological Answer : Incubate the compound with NADPH-fortified hepatic microsomes (e.g., from rats or rabbits) to identify Phase I metabolites. Use CYP enzyme inhibitors (e.g., α-naphthoflavone for CYP1A, ketoconazole for CYP3A) to delineate isoform-specific contributions . High-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) quantifies metabolites like o-aminophenol analogs or nitroso derivatives. Parallel experiments with pH adjustments (4.5–7.4) differentiate enzymatic vs. non-enzymatic degradation .
Q. How do reaction conditions (pH, solvent) influence the stability of this compound, and what strategies prevent degradation during experiments?
- Methodological Answer : Under acidic conditions (pH < 5), the compound may undergo hydrolysis to form hydroxylamine and ketone byproducts. Buffered systems (e.g., phosphate buffer at pH 7.4) minimize spontaneous degradation during microsomal assays . Polar aprotic solvents (e.g., DMSO) stabilize the imine bond, while protic solvents (e.g., ethanol) should be avoided. Storage at -20°C under inert gas (argon) extends shelf life .
Q. What analytical challenges arise when studying this compound in complex matrices, and how can they be mitigated?
- Methodological Answer : Hydroxylamine derivatives can react with aldehydes/ketones in environmental or biological samples, forming artifactual N-containing compounds. Pre-treatment with hydroxylamine scavengers (e.g., semicarbazide) or derivatization with stabilizing agents (e.g., dansyl chloride) reduces interference . Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity in LC-MS workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
